Regiochemical Identity: 7-Methyl Substitution Defines a Distinct PAF-Antagonist Intermediate Space Relative to 8-Methyl and 9-Methyl Isomers
The 7-methyl pyrido[1,2-a][1,3,5]triazin-2-yl scaffold (CAS 306979-25-9) is explicitly documented as an intermediate for the synthesis of platelet-activating factor (PAF) antagonists . In contrast, the 8-methyl regioisomer (CAS 306978-73-4) and 9-methyl regioisomer (CAS 306978-89-2) are cataloged as general screening compounds without this specific application annotation . The pyrido[1,2-a][1,3,5]triazin-2-one core is a recognized pharmacophore in PAF antagonist patents (e.g., US5304556), where the substitution position on the pyridine ring modulates antagonistic potency [1].
| Evidence Dimension | Documented research application specificity |
|---|---|
| Target Compound Data | CAS 306979-25-9 (7-methyl): designated as PAF antagonist intermediate |
| Comparator Or Baseline | CAS 306978-73-4 (8-methyl) and CAS 306978-89-2 (9-methyl): no PAF antagonist intermediate annotation in vendor documentation |
| Quantified Difference | Qualitative difference in documented application; specific quantitative PAF antagonism data for the 7-methyl ethyl ester itself is not publicly available |
| Conditions | Vendor catalog annotation and patent literature (US5304556) establishing the pyrido[1,2-a][1,3,5]triazin-2-one scaffold as a PAF antagonist pharmacophore |
Why This Matters
Researchers targeting PAF antagonist development should prioritize the 7-methyl isomer, as its documented role as an intermediate in this pathway is not shared by the 8-methyl or 9-methyl regioisomers, reducing the risk of synthesizing an inactive scaffold isomer.
- [1] US Patent US5304556. Benza-triazinone derivatives as PAF antagonists. Issued April 19, 1994. View Source
